1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol
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Overview
Description
1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol is a heterocyclic compound that features a spiro linkage between a cycloheptane ring and a quinazoline moiety
Mechanism of Action
Target of Action
Similar compounds have shown valuable biological properties, including antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Mode of Action
It’s synthesized compounds have shown antitumor activity against ehrlich’s ascites carcinoma and sarcoma 180, and antibacterial properties against gram-positive and gram-negative microbes .
Biochemical Pathways
Similar compounds have been found to exhibit antitumor, antibacterial, antiviral, and anti-inflammatory properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
The synthesized compounds have shown antitumor and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol typically involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide (KOH) to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl iodide) are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylthio-substituted derivatives.
Scientific Research Applications
1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol has several applications in scientific research:
Medicinal Chemistry: It exhibits potential antitumor and antibacterial properties.
Biology: The compound is studied for its biological activity against various microorganisms.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-Spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Exhibits similar antitumor and antibacterial properties.
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Known for its antibacterial activity.
Uniqueness
1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol is unique due to its specific spiro linkage and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPLNLJLOVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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